molecular formula C28H30FN7O B12474997 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide

Cat. No.: B12474997
M. Wt: 499.6 g/mol
InChI Key: RGXAYBLYPRDWKI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is a complex organic compound that features a triazine core substituted with ethylphenylamino groups and a fluorophenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide typically involves multiple steps, including the formation of the triazine core and subsequent functionalization with ethylphenylamino and fluorophenylalaninamide groups. One common method involves the use of a double Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide exerts its effects involves interactions with specific molecular targets and pathways. The triazine core and substituted groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and fluorophenylalaninamide analogs. Examples include:

Uniqueness

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30FN7O

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C28H30FN7O/c1-4-19-10-14-21(15-11-19)31-27-34-26(30-18(3)25(37)33-24-9-7-6-8-23(24)29)35-28(36-27)32-22-16-12-20(5-2)13-17-22/h6-18H,4-5H2,1-3H3,(H,33,37)(H3,30,31,32,34,35,36)

InChI Key

RGXAYBLYPRDWKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3F)NC4=CC=C(C=C4)CC

Origin of Product

United States

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